![molecular formula C18H21N3O5S B280016 ethyl 5-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280016.png)
ethyl 5-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound that is widely used in scientific research. It is a member of the pyrazole family and has unique properties that make it useful for a variety of applications.
Mécanisme D'action
The mechanism of action of Ethyl 5-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate is not well understood. However, it is believed to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has anti-inflammatory and analgesic properties, making it useful in the treatment of pain and inflammation. It has also been shown to have antitumor activity, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 5-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate in lab experiments is its versatility. It can be used as a building block in the synthesis of various compounds, and it can also be used as a tool in biological research. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many future directions for the use of Ethyl 5-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate in scientific research. One direction is the development of new drugs based on its structure and properties. Another direction is the study of its mechanism of action, which could lead to a better understanding of its biochemical and physiological effects. Additionally, it could be used in the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of Ethyl 5-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate involves the reaction of 5-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylic acid with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting compound is then purified by column chromatography to obtain the desired product.
Applications De Recherche Scientifique
Ethyl 5-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research. It is used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a tool in biological research, such as in the development of new drugs and the study of biological pathways.
Propriétés
Formule moléculaire |
C18H21N3O5S |
|---|---|
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
ethyl 5-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C18H21N3O5S/c1-4-25-17(23)11-9-12(21(3)20-11)15(22)19-16-14(18(24)26-5-2)10-7-6-8-13(10)27-16/h9H,4-8H2,1-3H3,(H,19,22) |
Clé InChI |
IFCNAVOUMAJCCW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC)C |
SMILES canonique |
CCOC(=O)C1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B279934.png)
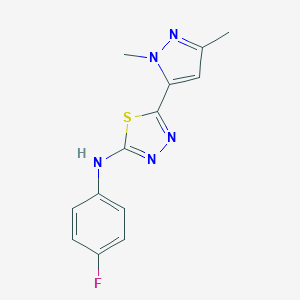
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B279938.png)
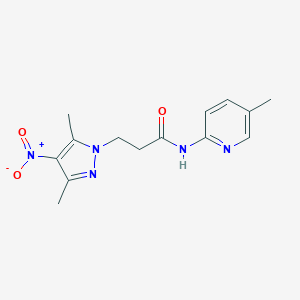
![2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)
![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)
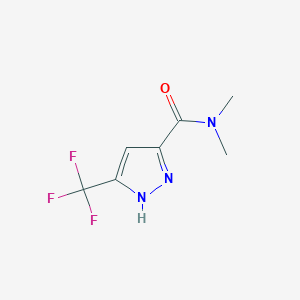
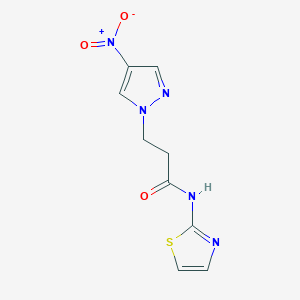
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)
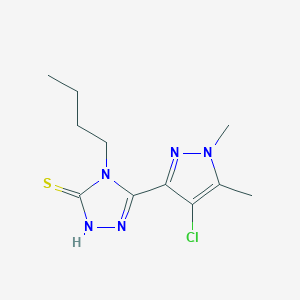


![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B280002.png)
![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)
